molecular formula C31H20O10 B7795207 Podocarpusflavone A CAS No. 41583-83-9

Podocarpusflavone A

Cat. No.: B7795207
CAS No.: 41583-83-9
M. Wt: 552.5 g/mol
InChI Key: RBTRUVNXLDXHBJ-UHFFFAOYSA-N
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Description

Podocarpusflavone A is a biflavonoid compound found in various plant species, including the genus Podocarpus. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has a complex structure, consisting of two flavonoid units linked together, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Podocarpusflavone A can be synthesized through several chemical routes. One common method involves the use of flavonoid precursors, which undergo oxidative coupling reactions to form the biflavonoid structure. The reaction conditions typically include the use of oxidizing agents such as ferric chloride or potassium ferricyanide, and the reactions are often carried out in organic solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its structure and the challenges associated with large-scale synthesis. extraction from natural sources, such as the leaves and bark of Podocarpus species, is a viable method. This involves solvent extraction followed by purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Podocarpusflavone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in the flavonoid structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, potassium ferricyanide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized quinones, dihydro derivatives, and substituted flavonoid compounds.

Scientific Research Applications

    Chemistry: Used as a model compound for studying biflavonoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Exhibits anticancer properties by inhibiting DNA topoisomerase I and inducing apoptosis in cancer cells. It also shows potential in treating inflammatory diseases and neurodegenerative disorders.

    Industry: Potential use in the development of natural antioxidants and anti-inflammatory agents for pharmaceuticals and cosmetics.

Mechanism of Action

Podocarpusflavone A exerts its effects through several molecular targets and pathways:

    DNA Topoisomerase I Inhibition: The compound inhibits the activity of DNA topoisomerase I, leading to the accumulation of DNA breaks and apoptosis in cancer cells.

    Fyn/STAT3 Signaling Pathway: Inhibits the activation of the Fyn/STAT3 signaling pathway, which is involved in cell proliferation and survival. This contributes to its anticancer and anti-inflammatory effects.

    Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress, protecting cells from damage.

Comparison with Similar Compounds

Podocarpusflavone A is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:

    Amentoflavone: Another biflavonoid with similar anticancer and anti-inflammatory properties.

    Ginkgetin: Found in Ginkgo biloba, known for its neuroprotective and antioxidant activities.

    Sciadopitysin: Exhibits anti-inflammatory and anticancer effects, similar to this compound.

This compound stands out due to its potent inhibition of DNA topoisomerase I and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development in various therapeutic areas.

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTRUVNXLDXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944784
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22136-74-9, 41583-83-9
Record name Podocarpusflavone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-O-methylamentoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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